1-(1-ethyl-1H-pyrazol-5-yl)-N-(3-fluorobenzyl)methanamine
Description
1-(1-Ethyl-1H-pyrazol-5-yl)-N-(3-fluorobenzyl)methanamine is a methanamine derivative featuring a pyrazole ring substituted with an ethyl group at the 1-position and a 3-fluorobenzyl group attached to the amine. Its molecular formula is C₁₂H₁₅FN₃, with a molecular weight of 220.27 g/mol.
Properties
Molecular Formula |
C13H17ClFN3 |
|---|---|
Molecular Weight |
269.74 g/mol |
IUPAC Name |
N-[(2-ethylpyrazol-3-yl)methyl]-1-(3-fluorophenyl)methanamine;hydrochloride |
InChI |
InChI=1S/C13H16FN3.ClH/c1-2-17-13(6-7-16-17)10-15-9-11-4-3-5-12(14)8-11;/h3-8,15H,2,9-10H2,1H3;1H |
InChI Key |
OFLQOMJSZJVDHN-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC=N1)CNCC2=CC(=CC=C2)F.Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Comparative Analysis of Structural and Molecular Properties
Key Observations
Substituent Effects on Pharmacokinetics: The 3-fluorobenzyl group in the target compound enhances aromatic interactions compared to the N-methyl analog (LM6). Fluorine’s electron-withdrawing nature may also modulate amine basicity and metabolic stability.
Structural Diversity and Binding Affinity :
- The thienyl group in C₁₅H₁₅ClFN₃S introduces sulfur-mediated interactions (e.g., polarizability), which may alter target selectivity compared to purely aromatic systems.
- The absence of a benzyl group in (1-ethyl-1H-pyrazol-5-yl)methanamine reduces steric hindrance, favoring interactions with shallow binding pockets.
Molecular Weight and Bioavailability :
- The target compound (220.27 g/mol) lies within the optimal range for oral bioavailability (≤500 g/mol), whereas C₁₅H₁₅ClFN₃S (323.81 g/mol) may face challenges in absorption.
Research Findings
- Electron-Withdrawing Groups: Fluorinated analogs (e.g., target compound and C₆H₈F₃N₃) exhibit improved stability in microsomal assays compared to non-fluorinated derivatives, likely due to reduced oxidative metabolism.
- Aromatic Interactions : The 3-fluorobenzyl group in the target compound shows higher binding affinity to serotonin receptors (e.g., 5-HT₂A) in computational models compared to LM6’s N-methyl group.
- Tanimoto Similarity : A structurally related ligand with a 3-fluorobenzyl group (PDB: 2RGP) has a Tanimoto coefficient of 0.75, suggesting shared pharmacophoric features but divergent core scaffolds (pyrazole vs. indazole).
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